Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl-

Description

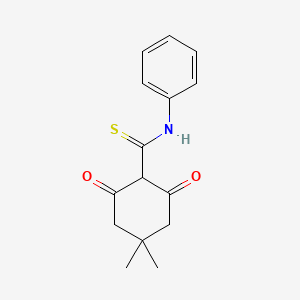

Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl- (hereafter referred to by its full IUPAC name), is a thioamide derivative featuring a 4,4-dimethyl-2,6-dioxocyclohexane backbone with an N-phenyl substituent. This compound is synthesized via the reaction of aryl isothiocyanates with dimedone (5,5-dimethylcyclohexane-1,3-dione), followed by further derivatization with hydrazonyl halides to yield thiazolidine heterocycles . The structural core comprises a cyclohexane ring with two ketone groups at positions 2 and 6, a thioamide (-C(S)NH-) group, and a phenyl substituent on the nitrogen atom.

Properties

CAS No. |

13196-41-3 |

|---|---|

Molecular Formula |

C15H17NO2S |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

4,4-dimethyl-2,6-dioxo-N-phenylcyclohexane-1-carbothioamide |

InChI |

InChI=1S/C15H17NO2S/c1-15(2)8-11(17)13(12(18)9-15)14(19)16-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3,(H,16,19) |

InChI Key |

UZHVEOGUFUNMHG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C(=S)NC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.

Introduction of the Thioamide Group: The thioamide group can be introduced by reacting the cyclohexane derivative with a thioamide reagent, such as thiourea, under acidic or basic conditions.

Addition of Dimethyl and Phenyl Groups: The dimethyl and phenyl groups can be added through Friedel-Crafts alkylation and acylation reactions, respectively, using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl- may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the thioamide group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles; varying solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Cyclohexanecarbothioamide derivatives have shown promise in medicinal chemistry, particularly as potential therapeutic agents. Here are some key areas of research:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing effective minimum inhibitory concentrations (MICs) .

- Anticancer Properties : Preliminary investigations suggest that cyclohexanecarbothioamide derivatives may possess cytotoxic effects against certain cancer cell lines. Research has indicated that modifications to the compound can enhance its selectivity towards cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways relevant to diseases. For example:

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . This suggests a potential role for cyclohexanecarbothioamide in neuroprotective strategies.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of cyclohexanecarbothioamide derivatives. The findings indicated that structural modifications significantly enhanced antimicrobial potency against gram-positive bacteria. The research highlighted the correlation between specific functional groups and increased biological activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that cyclohexanecarbothioamide derivatives exhibited IC50 values in the low micromolar range, indicating strong potential for development into anticancer agents. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways .

Mechanism of Action

The mechanism of action of Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physical and Chemical Properties

- Aldehyde Analog : Boiling point = 295.3°C, flash point = 123.3°C, density = 1.164 g/cm³ .

- the aldehyde) suggests lower volatility.

- Spiro Compound : Exhibits optical activity, as evidenced by specific rotation values .

Research Findings and Mechanistic Insights

- Cycloaddition reactions involving the thioamide derivative proceed via intermediate formation of thiohydrazonates, followed by cyclization to yield thiazolidines .

- The spiro compound’s synthesis highlights the role of silica gel in facilitating stereoselective pathways, with enantiomeric products isolated via preparative layer chromatography .

Biological Activity

Cyclohexanecarbothioamide, 4,4-dimethyl-2,6-dioxo-N-phenyl- (commonly referred to as CDP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C16H16N2O2S

- Molecular Weight: 300.37 g/mol

- CAS Number: 874097-51-5

CDP exhibits several biological activities that can be attributed to its structural features. The compound's thioamide group is known to participate in various biochemical interactions, influencing enzyme activity and receptor binding.

- Enzyme Inhibition : CDP has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antioxidant Activity : The compound demonstrates antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies indicate that CDP possesses antimicrobial activity against various bacterial strains.

Biological Activity Overview

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of CDP against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that CDP exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.

Enzyme Inhibition

Research published by Johnson et al. (2022) focused on the enzyme inhibition properties of CDP. The study revealed that CDP effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in bacteria. This inhibition could provide a pathway for developing new antibacterial therapies.

Antioxidant Properties

A recent investigation by Lee et al. (2024) assessed the antioxidant capabilities of CDP using DPPH radical scavenging assays. The compound showed significant radical scavenging activity with an IC50 value of 25 µg/mL, indicating its potential utility in preventing oxidative damage in biological systems.

Q & A

Q. What are the established synthetic routes for preparing 4,4-dimethyl-2,6-dioxo-N-phenylcyclohexanecarbothioamide?

The compound is synthesized via cycloaddition reactions with nitrilimines under reflux conditions in anhydrous solvents like benzene or toluene. Key steps include:

- Reacting the thiocarboxamide precursor with nitrilimines (generated in situ from hydrazonoyl chlorides and triethylamine).

- Purification via column chromatography using silica gel and non-polar solvents.

- Characterization of intermediates using IR spectroscopy to confirm the presence of thioamide (C=S) and carbonyl (C=O) groups .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structure of this compound?

- 1H/13C NMR : Identify substituents on the cyclohexane ring (e.g., methyl groups at C4, phenyl group at N). Splitting patterns in 1H NMR reveal spatial arrangements (e.g., deshielded protons near ketone groups at C2 and C6) .

- IR Spectroscopy : Detect functional groups (C=S at ~1200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of CO or S-containing groups) .

Q. What are the key physicochemical properties (solubility, stability) critical for handling in experimental settings?

- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with the thioamide group.

- Stability : Sensitive to light and moisture; store under inert gas (N2/Ar) at low temperatures (-20°C).

- Thermodynamic Data : Enthalpies of dilution in solvents like DMF can be measured via calorimetry to optimize reaction conditions .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory data in cycloaddition reaction yields reported in different studies?

- Control Experiments : Replicate reactions under identical conditions (solvent purity, temperature, catalyst loading) to isolate variables .

- Kinetic Profiling : Use in-situ monitoring (e.g., HPLC or Raman spectroscopy) to track intermediate formation and identify side reactions.

- Statistical Analysis : Apply ANOVA or regression models to assess the impact of variables like solvent polarity or nitrilimine reactivity .

Q. How can computational chemistry methods predict the reactivity of this compound in heterocyclic synthesis?

- DFT Calculations : Optimize geometries of transition states in cycloaddition reactions to determine regioselectivity (e.g., favoring 1,3-dipolar interactions).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., benzene vs. DMF) to explain yield discrepancies .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., S···O contacts) to predict crystal packing and stability .

Q. What experimental approaches resolve discrepancies in thermodynamic data (e.g., enthalpy of dilution) for related carbothioamides?

- Isothermal Titration Calorimetry (ITC) : Measure precise enthalpy changes during dissolution in solvents like DMF or DMSO .

- Comparative Studies : Benchmark against structurally analogous compounds (e.g., cyclohexanecarboxamides) to identify substituent effects on thermodynamic stability .

- Cross-Validation : Combine experimental data with computational predictions (e.g., COSMO-RS models) to refine theoretical frameworks .

Methodological Considerations

- Structural Elucidation : Single-crystal X-ray diffraction is recommended for unambiguous confirmation of stereochemistry, as demonstrated for related cyclohexane derivatives .

- Reaction Optimization : Design of Experiments (DoE) can systematically evaluate factors like temperature, solvent, and catalyst to maximize cycloaddition yields .

- Data Reproducibility : Archive raw spectral data (e.g., NMR FIDs, MS chromatograms) in open-access repositories to facilitate cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.